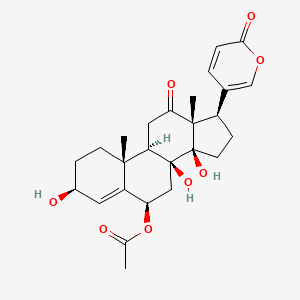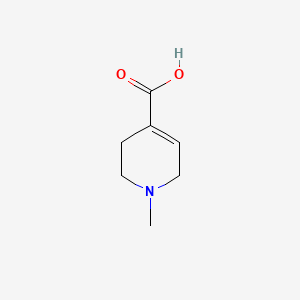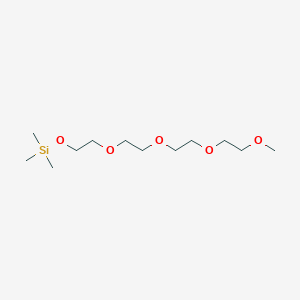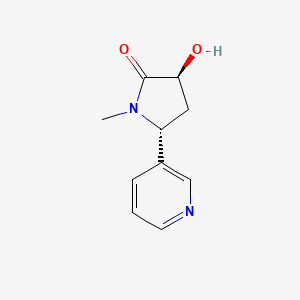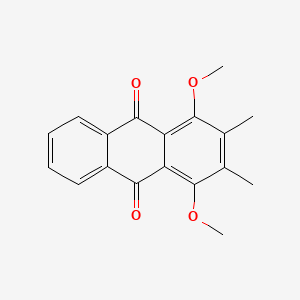
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione
説明
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione (DMAD) is a synthetic compound that has gained attention in recent years due to its potential applications in the field of organic electronics and photonics. DMAD belongs to the family of anthraquinone derivatives and is known for its high electron mobility, good stability, and excellent photophysical properties.
科学的研究の応用
Antitumor Potential and Neuraminidase Inhibitory Activity
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione and its derivatives have been studied for their pharmacological activities. A significant finding is their potential as antitumor substances. Some derivatives, such as 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, have shown notable anticancer activity by inducing apoptosis in cancer cells and arresting the cell cycle phase. Additionally, these compounds have demonstrated neuraminidase inhibitory activity in the influenza virus, indicating a potential role in antiviral therapies (Li et al., 2020).
Pesticidal Activity
Studies have also explored the pesticidal activities of related compounds. For instance, derivatives such as 2,3-dimethoxy-16,16-dimethyl-D-homo-8-azagona-1,3,5(10),13-tetraene-12,17а-one have been synthesized and tested for their effectiveness as pesticides. These compounds have shown promising results in inhibiting the growth of various pests, suggesting their potential application in plant protection products (Pyrko, 2022).
Cytotoxic Activity
In the realm of medicinal chemistry, aminoanthraquinones derived from this compound have been synthesized and evaluated for their cytotoxic activity. These compounds have shown strong cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Nor et al., 2013).
Fluorescence Quenching and Spectroscopy
The interaction of this compound with silver nanoparticles has been studied using fluorescence spectroscopy. The research focused on understanding the quenching mechanism and found that the fluorescence emission intensity of the compound decreases with the decrease in size of the nanoparticles. This study contributes to the understanding of dynamic quenching processes in fluorescence spectroscopy (Kavitha et al., 2014).
Luminescent Sensing Applications
Research into luminescent sensors has also incorporated derivatives of this compound. One study developed a sensor responsive to common oxoacids, demonstrating that certain modifications of the compound can significantly enhance luminescent intensities upon complexation with specific ions. This finding has potential implications in the development of sensitive chemical sensors (Young et al., 1997).
作用機序
DMDMAD’s mechanism of action primarily relates to its fluorescence behavior. When exposed to light, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits fluorescence. The interaction with plasmonic silver nanoparticles (Ag NPs) further influences its fluorescence properties. The quenching of DMDMAD fluorescence by Ag NPs occurs via dynamic quenching processes, and the distance between the donor (DMDMAD) and acceptor (Ag NPs) affects this interaction .
特性
IUPAC Name |
1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-10(2)18(22-4)14-13(17(9)21-3)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDKRUIQBPNHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552989 | |
| Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67122-24-1 | |
| Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
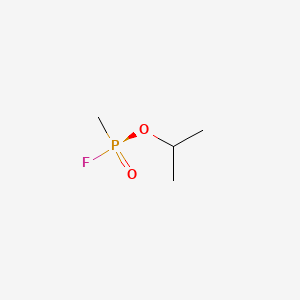
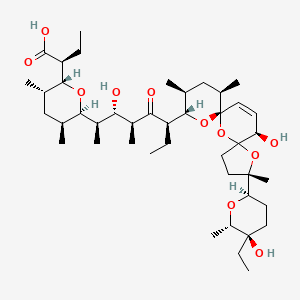
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
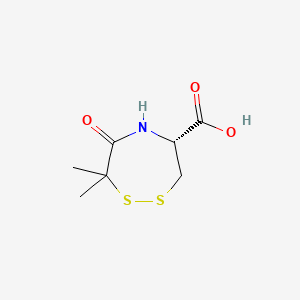

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
